molecular formula C10H19BrO B13176149 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane

5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane

Cat. No.: B13176149
M. Wt: 235.16 g/mol
InChI Key: GNRBAOVXOUQDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane is an organic compound characterized by its unique structure, which includes a brominated alkyl chain and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-bromo-2-methylpropyl bromide with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of alcohols or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: Similar in structure but lacks the oxolane ring.

    2,2-Dimethyloxolane: Similar in structure but lacks the brominated alkyl chain.

    5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole: Contains a tetrazole ring instead of an oxolane ring.

Uniqueness

5-(3-Bromo-2-methylpropyl)-2,2-dimethyloxolane is unique due to the presence of both a brominated alkyl chain and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-2,2-dimethyloxolane

InChI

InChI=1S/C10H19BrO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3

InChI Key

GNRBAOVXOUQDKV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(O1)(C)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.